molecular formula C11H15ClFN3O B1481387 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2097998-89-3

1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No. B1481387
CAS RN: 2097998-89-3
M. Wt: 259.71 g/mol
InChI Key: GYGRCSSJBWYZTN-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (hereinafter referred to as “CPFP”) is a synthetic compound that has garnered attention in recent years due to its potential applications in scientific research. CPFP is a small molecule with a molecular weight of 240.55 g/mol and a chemical formula of C8H11ClFNO2. Its structure consists of a piperidin-4-ol core, a 3-chloropyrazin-2-yl group, and a 2-fluoroethyl group. Due to its relatively simple structure, CPFP has been the focus of intense research in recent years. In

Scientific Research Applications

Aurora Kinase Inhibitor

One study discusses compounds that inhibit Aurora A, a kinase implicated in cancer cell proliferation. Although the specific compound "1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol" is not directly mentioned, related chemical structures are investigated for their utility in treating cancer by targeting kinase pathways, suggesting a potential research avenue for similar compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Biological Activity

Another study details the synthesis, crystal structure, and biological activity of a closely related compound. This research demonstrates the compound's fungicidal and antiviral activities, particularly against tobacco mosaic virus, showcasing the potential for such chemicals in agricultural or pharmaceutical antiviral applications (Li et al., 2015).

Antimicrobial and Antifungal Activity

Research into the crystal structure and antimicrobial activity of a synthesized compound reveals its promising antibacterial and antifungal properties. This highlights another application area for compounds with similar structures in developing new antimicrobial agents (R. M. Okasha et al., 2022).

Antitumor Activity

Compounds featuring the 3-chloropyridin-2-yl group have shown potent cytotoxicity in vitro and significant antitumor activity in several tumor models. This suggests the potential use of "1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol" and related compounds in cancer therapy research (H. Naito et al., 2005).

Spectral and Structural Characterization

A study focused on the characterization of a similar compound through quantum chemical calculations and spectral techniques, aiming to understand its molecular structure and interactions. Such research underpins the design and optimization of new chemical entities for pharmaceutical development (A. T. Alphonsa et al., 2015).

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRCSSJBWYZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
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